molecular formula C10H11ClO2 B1585431 3-Chloropropyl benzoate CAS No. 942-95-0

3-Chloropropyl benzoate

Cat. No.: B1585431
CAS No.: 942-95-0
M. Wt: 198.64 g/mol
InChI Key: GCKCREURICWFPY-UHFFFAOYSA-N
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Description

3-Chloropropyl benzoate is an organic compound with the molecular formula C10H11ClO2. It is a benzoate ester where the benzoic acid moiety is esterified with 3-chloropropanol. This compound is often used in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloropropyl benzoate can be synthesized through the esterification of benzoic acid with 3-chloropropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloropropyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

    Hydrolysis: Benzoic acid and 3-chloropropanol.

    Reduction: 3-Chloropropyl alcohol.

Scientific Research Applications

3-Chloropropyl benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of pharmacologically active compounds.

    Material Science: Utilized in the preparation of functionalized polymers and resins.

    Biological Studies: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions

Mechanism of Action

The mechanism of action of 3-chloropropyl benzoate primarily involves its reactivity as an ester and an alkyl halide. The ester group can undergo hydrolysis, while the 3-chloropropyl group can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloropropyl benzoate is unique due to its specific combination of a benzoate ester and a 3-chloropropyl group. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

3-chloropropyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKCREURICWFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288001
Record name 3-chloropropyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942-95-0
Record name 942-95-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloropropyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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